
(R)-4-(1-Boc-amino-ethyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is a chemical compound characterized by a benzene ring substituted with a benzoic acid group and an aminoethyl group protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-4-ethylbenzoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected aminoethyl derivative.
Purification: The resulting compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to streamline the process.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized products.
Reduction: The amino group, once deprotected, can be reduced to form amines.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation can yield benzoic acid derivatives.
Reduction can produce primary or secondary amines.
Substitution can result in halogenated benzene derivatives.
Scientific Research Applications
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: The Boc-protected amino group can be selectively deprotected to interact with specific enzymes or receptors.
Pathways Involved: The deprotected amino group can participate in biochemical pathways, influencing biological processes.
Comparison with Similar Compounds
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other Boc-protected amino acids, such as (R)-4-(1-Boc-amino-propyl)-benzoic acid.
Uniqueness: The presence of the ethyl group in the aminoethyl derivative provides distinct reactivity and binding properties compared to other derivatives.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
FBAMWHCVNBCAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


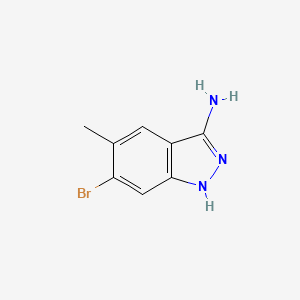
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)


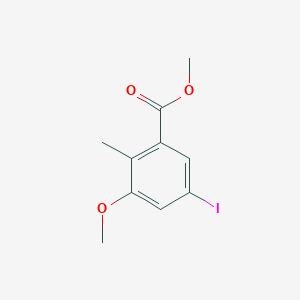

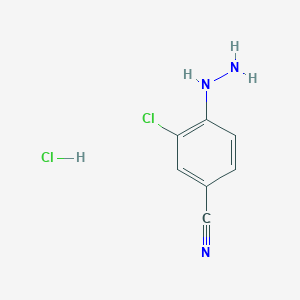
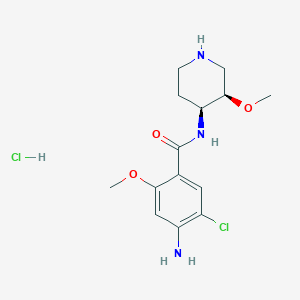
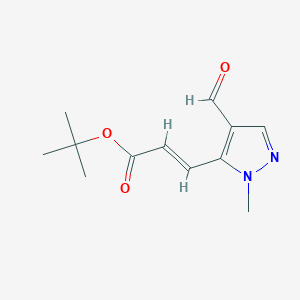


![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)

